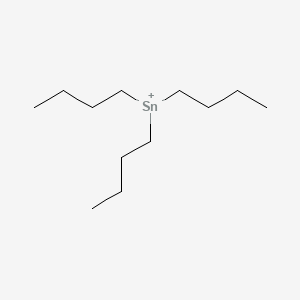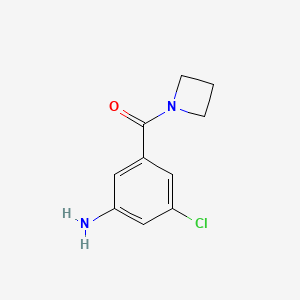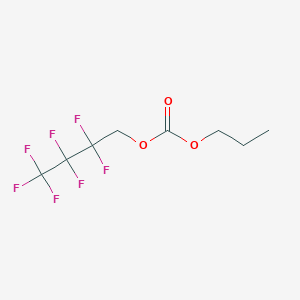
Tributylstannylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributylstannylium, also known as tributylstannyl cation, is an organotin compound with the molecular formula C12H27Sn. It is a derivative of tin and is characterized by the presence of three butyl groups attached to a tin atom. This compound is of significant interest in the field of organometallic chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributylstannylium can be synthesized through various methods. One common approach involves the reaction of tributyltin hydride with a halogen source, such as iodine or bromine, under controlled conditions. The reaction typically proceeds as follows:
(C4H9)3SnH+X2→(C4H9)3SnX+HX
where (X) represents a halogen atom. The resulting tributyltin halide can then be further reacted with a suitable reagent to generate this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tributylstannylium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tributyltin oxide.
Reduction: It can be reduced to form tributyltin hydride.
Substitution: this compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tributyltin oxide, while substitution reactions can produce a variety of organotin compounds.
Applications De Recherche Scientifique
Tributylstannylium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential use of this compound in medicinal chemistry, including its role as a catalyst in drug synthesis.
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which tributylstannylium exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The specific pathways involved depend on the nature of the reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to tributylstannylium include:
- Tributyltin hydride
- Tributyltin oxide
- Tributyltin acetate
- Tributyltin benzoate
Uniqueness
This compound is unique in its ability to participate in a wide range of chemical reactions due to the presence of the tin atom and its three butyl groups. This makes it a versatile reagent in organic synthesis and other applications.
Propriétés
Numéro CAS |
36643-28-4 |
|---|---|
Formule moléculaire |
C12H27Sn+ |
Poids moléculaire |
290.05 g/mol |
Nom IUPAC |
tributylstannanylium |
InChI |
InChI=1S/3C4H9.Sn/c3*1-3-4-2;/h3*1,3-4H2,2H3;/q;;;+1 |
Clé InChI |
LSKGFBJLYWXIOF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn+](CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(3-Cyano-2,2,4,4-tetramethylpentan-3-yl)-2,3,5,6-tetrafluorophenyl]methanetricarbonitrile](/img/structure/B12087276.png)

![[3-[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B12087282.png)








